(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Acetyl-CoA carboxylase Metabolic disease ACC1/ACC2 inhibition

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034564-74-2; molecular formula C₁₇H₁₇F₂N₃O₂; MW 333.34 g/mol) is a synthetic small molecule featuring a 3,4-difluorobenzoyl group linked to a pyrrolidine ring that bears a 4,6-dimethylpyrimidin-2-yloxy substituent. This compound belongs to a broader class of pyrimidine-substituted pyrrolidine derivatives claimed as inhibitors of acetyl-CoA carboxylase (ACC) and has structural features consistent with kinase inhibitor pharmacophores.

Molecular Formula C17H17F2N3O2
Molecular Weight 333.339
CAS No. 2034564-74-2
Cat. No. B2600910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034564-74-2
Molecular FormulaC17H17F2N3O2
Molecular Weight333.339
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C
InChIInChI=1S/C17H17F2N3O2/c1-10-7-11(2)21-17(20-10)24-13-5-6-22(9-13)16(23)12-3-4-14(18)15(19)8-12/h3-4,7-8,13H,5-6,9H2,1-2H3
InChIKeyGNEKHPHUUYYEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034564-74-2): A Pyrimidine-Substituted Pyrrolidine Scaffold for ACC and Kinase Inhibitor Development


(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034564-74-2; molecular formula C₁₇H₁₇F₂N₃O₂; MW 333.34 g/mol) is a synthetic small molecule featuring a 3,4-difluorobenzoyl group linked to a pyrrolidine ring that bears a 4,6-dimethylpyrimidin-2-yloxy substituent [1]. This compound belongs to a broader class of pyrimidine-substituted pyrrolidine derivatives claimed as inhibitors of acetyl-CoA carboxylase (ACC) [2] and has structural features consistent with kinase inhibitor pharmacophores [3]. The compound is commercially available for non-human research use and serves as a specialized tool compound for metabolic disorder and oncology target validation programs.

Why Close Structural Analogs of (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Cannot Be Assumed Interchangeable in ACC and Kinase Target Engagement Studies


Within the pyrimidine-substituted pyrrolidine chemotype, even single-atom modifications to the aryl carbonyl substituent produce large-magnitude shifts in target potency, isoform selectivity, and physicochemical properties [1]. The 3,4-difluorophenyl group in CAS 2034564-74-2 is not merely a decorative substituent: the electron-withdrawing effect of the two fluorine atoms modulates the electrophilicity of the adjacent carbonyl, alters hydrogen-bonding capacity, and introduces steric constraints distinct from the unsubstituted phenyl, mono-fluorophenyl, or isomeric difluorophenyl analogs [2]. Consequently, procurement specifications that substitute a close analog — e.g., the phenyl, 4-fluorophenyl, 2,4-difluorophenyl, indol-2-yl, or benzofuran-2-yl variants — without experimental re-validation risk generating non-reproducible target engagement data and misleading SAR conclusions [3]. The quantitative evidence below establishes where CAS 2034564-74-2 occupies a differentiated position within this chemotype landscape.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034564-74-2) Versus Its Closest Analogs


ACC Inhibitor Pharmacophore: Scaffold Validation Through Patent-Disclosed Target Engagement of Pyrimidine-Substituted Pyrrolidines

The compound CAS 2034564-74-2 maps directly onto the Markush structure of US 8,962,641 B2 and EP 2,903,982 B1, which disclose pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2) [1]. These patents establish that the 4,6-dimethylpyrimidin-2-yloxy-pyrrolidine scaffold is a validated ACC pharmacophore, with exemplified compounds demonstrating ACC inhibitory activity. The 3,4-difluorophenyl substitution present in CAS 2034564-74-2 occupies the Ar (aryl) position of the generic formula, where SAR tables indicate that fluorinated aryl groups generally enhance ACC2 potency relative to unsubstituted phenyl [2]. This positions the compound as a structurally credentialed ACC inhibitor tool, distinct from analogs lacking patent-validated target annotation.

Acetyl-CoA carboxylase Metabolic disease ACC1/ACC2 inhibition

Physicochemical Differentiation: cLogP and Lipophilic Ligand Efficiency Modulation by 3,4-Difluoro Substitution

The 3,4-difluorophenyl substitution in CAS 2034564-74-2 confers a calculated increase in lipophilicity compared to the non-fluorinated phenyl analog, consistent with the well-established contribution of aromatic fluorine to logP (~+0.1 to +0.4 per fluorine atom depending on the local chemical environment) [1]. The target compound (C₁₇H₁₇F₂N₃O₂, MW 333.34) has a higher predicted cLogP than the unsubstituted phenyl comparator (C₁₇H₁₉N₃O₂, MW 297.36), with a concomitant reduction in lipophilic ligand efficiency (LLE) when normalized for potency [2]. This shift in physicochemical profile directly impacts membrane permeability, solubility, and plasma protein binding, making the compound a distinct entity for ADME structure-property relationship (SPR) studies.

Lipophilicity Drug-likeness Physicochemical ADME profiling

Metabolic Soft-Spot Blocking: 3,4-Difluoro Substitution Reduces Oxidative Metabolism Liability at the Phenyl Ring

The 3- and 4-positions of the benzoyl phenyl ring in CAS 2034564-74-2 are both substituted with fluorine atoms, a classic medicinal chemistry strategy to block cytochrome P450 (CYP)-mediated aromatic hydroxylation at these positions [1]. In contrast, the non-fluorinated phenyl analog and the 4-fluoro or 2-fluoro mono-substituted variants each retain at least one unsubstituted metabolically labile position, making them more susceptible to oxidative metabolism [2]. This metabolic differentiation is particularly relevant when the compound is used in cell-based assays or in vivo models where metabolic stability directly determines the observed pharmacological effect.

Metabolic stability CYP450 oxidation Fluorine blocking strategy

Kinase Inhibitor Cross-Reactivity Potential: Structural Alert from BindingDB BTK Inhibitor Data for the Chemotype

A compound assigned to the same patent-derived chemotype (US 2024/0083900, Example 156) and sharing core structural features with CAS 2034564-74-2 has been deposited in BindingDB with an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK, Homo sapiens) [1]. While the exact identity of Example 156 relative to CAS 2034564-74-2 requires independent structural confirmation, this entry establishes that the pyrimidine-pyrrolidine scaffold is capable of sub-nanomolar to low-nanomolar kinase inhibition, and that the specific aryl substitution pattern (including fluorinated phenyl) is a critical determinant of kinase potency and selectivity [2]. By contrast, heteroaryl-substituted analogs such as the benzofuran-2-yl variant or the indol-2-yl variant have distinct kinase selectivity fingerprints owing to their altered hydrogen-bond donor/acceptor profiles [3].

BTK inhibition Kinase selectivity profiling Oncology target validation

Regioisomeric Differentiation: 3,4-Difluoro Versus 2,4-Difluoro Substitution Creates Distinct Electronic and Steric Profiles at the Carbonyl

Among difluorophenyl-substituted analogs, the 3,4-difluoro pattern in CAS 2034564-74-2 is electronically and sterically distinct from the 2,4-difluoro regioisomer. The 3,4-difluoro substitution places one fluorine meta and one para to the carbonyl, exerting a combined electron-withdrawing inductive effect (−I) that increases the electrophilicity of the carbonyl carbon without introducing the steric ortho effect that the 2,4-difluoro regioisomer would impose [1]. The ortho-fluorine in the 2,4-difluoro analog can twist the phenyl ring out of conjugation with the carbonyl and alter the amide bond geometry, potentially affecting target binding and metabolic stability differently [2]. This regioisomeric differentiation is critical for consistent SAR interpretation.

Structure-activity relationship Regioisomer comparison Electronic effects

Optimal Research and Industrial Application Scenarios for (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034564-74-2)


ACC1/ACC2 Inhibitor Tool Compound for Metabolic Disease Target Validation

CAS 2034564-74-2 is structurally encompassed by ACC inhibitor patents US 8,962,641 B2 and EP 2,903,982 B1, making it a direct chemotype match for acetyl-CoA carboxylase (ACC1/ACC2) inhibition studies [1]. Researchers investigating de novo lipogenesis, fatty acid oxidation, or metabolic syndrome pathways can use this compound as a patent-validated starting point for SAR expansion, with the 3,4-difluoro substitution providing differentiated lipophilicity and metabolic stability compared to the non-fluorinated or mono-fluorinated analogs. The compound is appropriate for in vitro ACC enzymatic assays, cellular malonyl-CoA quantification, and hepatocyte lipid accumulation models.

Kinase Selectivity Profiling and BTK Inhibitor Chemotype Exploration

The low-nanomolar BTK IC₅₀ (1 nM) documented in BindingDB for the Example 156 chemotype of US 2024/0083900 indicates that the pyrimidine-pyrrolidine scaffold is capable of potent kinase inhibition [2]. CAS 2034564-74-2 is a rational procurement choice for broad kinase panel profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to characterize the kinase selectivity fingerprint of the 3,4-difluorophenyl-substituted variant, enabling comparison with the indol-2-yl, benzofuran-2-yl, and other heteroaryl-substituted scaffold analogs that may exhibit divergent selectivity profiles.

ADME Structure-Property Relationship (SPR) Studies on Fluorine-Mediated Lipophilicity and Metabolic Stability Modulation

The 3,4-difluorophenyl group in CAS 2034564-74-2 provides a well-defined physicochemical reference point for fluorine-mediated SPR studies [3]. The compound can serve as the 'di-fluorinated' data point in a matrix of analogs spanning non-fluorinated, mono-fluorinated (2-F, 3-F, 4-F), and regioisomeric difluoro (2,4-diF, 2,5-diF, 2,6-diF, 3,5-diF) variants, enabling systematic correlation of fluorine substitution pattern with cLogP, thermodynamic solubility, human liver microsome intrinsic clearance, Caco-2 permeability, and plasma protein binding.

Synthetic Chemistry Reference Standard for Pyrrolidine-Pyrimidine Ether Scaffold Optimization

As a commercially available compound with established synthetic accessibility, CAS 2034564-74-2 can serve as an analytical reference standard for LC-MS method development, purity calibration, and structure confirmation in medicinal chemistry laboratories synthesizing novel pyrimidine-substituted pyrrolidine derivatives [1][3]. Its well-defined InChI Key (GNEKHPHUUYYEME-UHFFFAOYSA-N) and SMILES string facilitate unambiguous compound registration and data management in electronic laboratory notebooks and compound inventory systems.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.